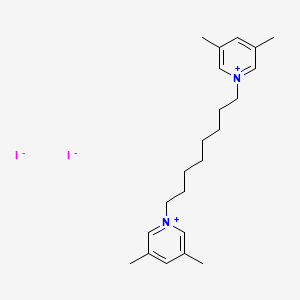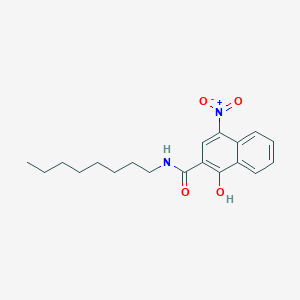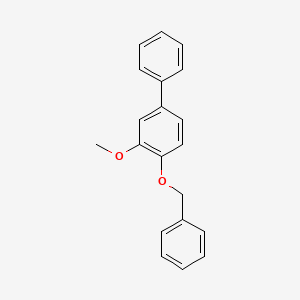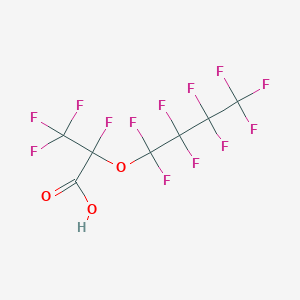
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFASs). These compounds are characterized by their strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This particular compound was designed as a replacement for perfluorooctanoic acid (PFOA), which has been phased out due to its environmental persistence and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of hexafluoropropylene oxide as a starting material. The process includes multiple steps of purification and isolation to ensure the high purity of the final product. The compound is often produced in large quantities for use in various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonafluorobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acids, while substitution reactions can produce a range of substituted propanoic acids .
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its immunomodulatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluoropolymers and as a surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid involves its interaction with various molecular targets and pathways. The compound is known to affect the immune system by modulating T cell-dependent antibody responses. It also interacts with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied PFAS that has been phased out due to its environmental and health concerns.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another PFAS used as a replacement for PFOA, known for its stability and resistance to degradation
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is unique due to its specific chemical structure, which imparts high stability and resistance to environmental degradation. This makes it a valuable compound for various industrial applications, although its potential environmental and health impacts are still under investigation .
Eigenschaften
CAS-Nummer |
137780-68-8 |
|---|---|
Molekularformel |
C7HF13O3 |
Molekulargewicht |
380.06 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7HF13O3/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18/h(H,21,22) |
InChI-Schlüssel |
FVFNWXWHNHZNFS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
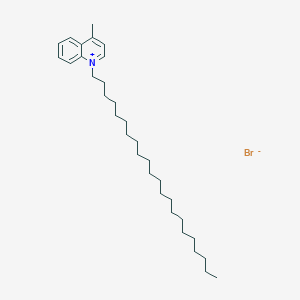
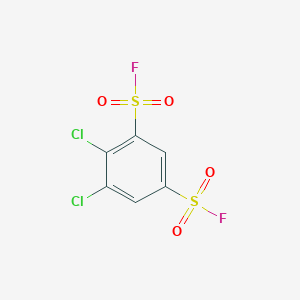
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
